8-异戊烯基异黄酮

描述

8-Prenylluteone is a natural product found in Erythrina senegalensis and other organisms . It is a HIV-1 protease inhibitor, with an IC50 of 4 μM .

Molecular Structure Analysis

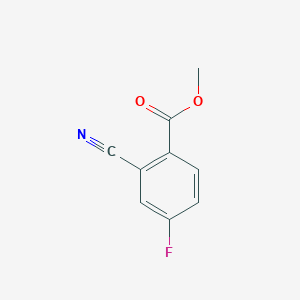

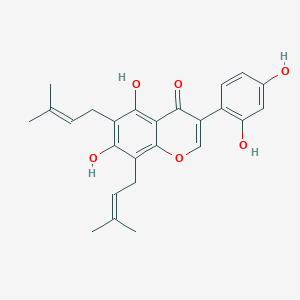

The molecular formula of 8-Prenylluteone is C25H26O6 . It has a molecular weight of 422.47 . The structure of 8-Prenylluteone contains 33 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

8-Prenylluteone has a molecular weight of 422.47 and its molecular formula is C25H26O6 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

科学研究应用

异黄酮成分和性质

- 植物中的 8-异戊烯基异黄酮:该化合物已在 Erythrina eriotriocha 的茎皮中被发现,还有其他异戊烯基化异黄酮,如 6,8-二异戊烯基异黄酮、耳草素和扫描酮。其结构是通过光谱手段和化学转化确定的 (Nkengfack 等,1989)。

药理活性

- 磷脂酶 C 活性的抑制:从 Erythrina senegalensis 中分离出的 8-异戊烯基异黄酮抑制磷脂酶 C (PLC) 活性和 PLC-γ1 过表达细胞中的磷酸肌醇周转。它对各种人类肿瘤细胞系表现出中等的细胞毒性 (Oh 等,1998)。

对子宫、阴道和乳腺的影响

- 8-异戊烯基柚皮素的雌激素效应:在一项涉及阉割大鼠的研究中,8-异戊烯基柚皮素在子宫、阴道和乳腺中表现出雌激素效应。高剂量诱导子宫上皮息肉形成和乳腺分泌 (Rimoldi 等,2006)。

治疗机会和风险

- 治疗更年期症状的潜力:8-异戊烯基柚皮素是一种有效的啤酒花植物雌激素,为治疗更年期和绝经后症状提供了治疗机会,因为它在临床检查中显示出希望。然而,需要进一步研究与长期食用相关的风险,包括可能的副作用 (Štulíková 等,2018)。

对基因表达的调控影响

- 子宫和肝脏中基因表达的调控:8-异戊烯基柚皮素影响大鼠子宫和肝脏的基因表达,表现出雌激素活性。它显着刺激子宫湿重和上皮高度,表明其作为纯雌激素激动剂的作用 (Diel 等,2004)。

代谢和全身效应

- 代谢稳定性和全身内分泌效应:对绝经后妇女的药代动力学研究表明,8-异戊烯基柚皮素表现出高代谢稳定性和明显的肠肝循环。在较高剂量下观察到促黄体激素浓度显着下降,表明其全身内分泌效应 (Rad 等,2006)。

抗炎特性

- 抑制一氧化氮合酶:相关化合物 8-异戊烯基山奈酚显着抑制巨噬细胞中脂多糖诱导的一氧化氮生成,表明其潜在的抗炎特性 (Chen 等,2008)。

在肌肉萎缩恢复中的应用

- 帮助恢复废用性肌肉萎缩:8-异戊烯基柚皮素通过激活小鼠中的 Akt 磷酸化途径,帮助恢复废用性肌肉萎缩。其雌激素活性有助于这种恢复,表明其作为肌肉萎缩营养补充剂的潜力 (Mukai 等,2016)。

药物释放特性

- pH 独立的药物释放:对难溶性药物 8-异戊烯基柚皮素的缓释制剂的研究证明了其 pH 独立的释放,这对其药物应用具有重要意义 (Riis 等,2007)。

细胞毒性和抗癌特性

- 在胶质母细胞瘤细胞中的抗癌特性:研究表明,8-异戊烯基柚皮素对胶质母细胞瘤细胞的细胞毒性高于柚皮素。它在胶质母细胞瘤细胞中明显高于正常成纤维细胞中的积累表明其在设计用于胶质母细胞瘤治疗的新型抗癌药物中的潜力 (Stompor 等,2017)。

作用机制

Target of Action

The primary target of 8-Prenylluteone is the HIV-1 Protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapy.

Mode of Action

8-Prenylluteone acts as an inhibitor of the HIV-1 Protease . By binding to this enzyme, it prevents the protease from performing its function, which is to cleave polyproteins into individual functional proteins that are necessary for the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 Protease disrupts the viral replication process. Without the ability to cleave polyproteins into the necessary functional proteins, the HIV-1 virus cannot replicate and infect new cells . This halts the progression of the infection and can help to control the spread of the virus within the body.

Result of Action

The result of 8-Prenylluteone’s action is the inhibition of HIV-1 Protease, leading to a disruption in the replication of the HIV-1 virus . This can help to control the spread of the virus within the body, potentially slowing the progression of the disease.

安全和危害

生化分析

Biochemical Properties

8-Prenylluteone plays a significant role in biochemical reactions, particularly as an inhibitor of the HIV-1 protease enzyme . This interaction involves the binding of 8-Prenylluteone to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of 8-Prenylluteone on cells are primarily related to its inhibitory action on the HIV-1 protease enzyme . By inhibiting this enzyme, 8-Prenylluteone can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-Prenylluteone involves its binding interactions with the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, leading to changes in gene expression and potentially affecting other biomolecular interactions .

属性

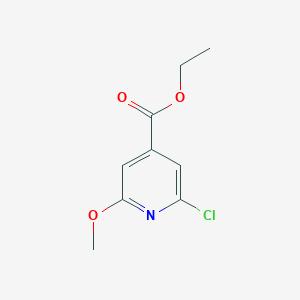

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYELCIXMHUBNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 8-Prenylluteone and what are its downstream effects?

A1: 8-Prenylluteone inhibits the enzyme phospholipase C (PLC) with an IC50 of 20 μM. [] This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important secondary messengers. [] Consequently, 8-Prenylluteone disrupts downstream signaling pathways dependent on these messengers, such as those involved in cell growth, proliferation, and inflammation. This inhibition has been observed both in vitro using purified PLC and in living cells stimulated with platelet-derived growth factor (PDGF). []

Q2: What are the sources of 8-Prenylluteone and what is its known activity?

A2: 8-Prenylluteone has been isolated from two different plant species, Erythrina eriotriocha [] and Erythrina senegalensis. [] Beyond its PLC inhibitory activity, 8-Prenylluteone has also demonstrated moderate cytotoxicity against several human tumor cell lines in vitro, including PC-3 (prostate cancer), NCI-H226 (lung cancer), and CRL1579 (melanoma), with IC50 values ranging from 9.0 to 20 μM. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)